molecular formula C7H7F2NO2 B1470985 1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1559064-14-0

1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1470985
CAS No.: 1559064-14-0
M. Wt: 175.13 g/mol
InChI Key: QZXIKIOBIKQPGD-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . Then it reacts with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .


Molecular Structure Analysis

The molecular structure of “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” was confirmed by 1H NMR and HRMS analyses .


Chemical Reactions Analysis

The fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical which adds to [LnNin+1Ar]. The resulting [Ar–Nin+2–CF2H] complex undergoes reductive elimination to release the difluoromethylarene with regeneration of LnNinX .

Biochemical Analysis

Biochemical Properties

1-(Difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of succinate dehydrogenase. Succinate dehydrogenase is a key enzyme in the mitochondrial electron transport chain, responsible for the oxidation of succinate to fumarate. By inhibiting this enzyme, this compound disrupts the electron transport chain, leading to a decrease in ATP production and energy metabolism in cells. This compound interacts with the enzyme’s active site, forming stable complexes that prevent the enzyme from functioning properly .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. By inhibiting succinate dehydrogenase, this compound impacts cell function by reducing ATP production, which is essential for cellular energy. This reduction in ATP levels can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism. In particular, cells that rely heavily on oxidative phosphorylation, such as muscle and nerve cells, may experience significant functional impairments .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with succinate dehydrogenase. The compound’s difluoromethyl and methyl groups interact with the enzyme’s active site, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex. This binding prevents the enzyme from catalyzing the oxidation of succinate, leading to a buildup of succinate and a decrease in fumarate levels. Additionally, the inhibition of succinate dehydrogenase can trigger changes in gene expression related to metabolic pathways and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can accumulate over time, potentially leading to altered cellular responses. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of succinate dehydrogenase and persistent disruptions in cellular energy metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits succinate dehydrogenase without causing significant toxicity. At higher doses, toxic effects such as mitochondrial dysfunction, oxidative stress, and cell death have been observed. These adverse effects highlight the importance of carefully controlling the dosage to achieve the desired biochemical outcomes while minimizing potential harm .

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial respiration. By inhibiting succinate dehydrogenase, the compound affects the tricarboxylic acid cycle and the electron transport chain. This inhibition leads to a decrease in ATP production and an accumulation of succinate, which can have downstream effects on other metabolic processes. The compound’s interactions with enzymes and cofactors involved in these pathways are critical for understanding its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, such as mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase. The distribution of the compound within tissues can influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where succinate dehydrogenase is located. The compound’s targeting signals and post-translational modifications may direct it to specific mitochondrial compartments, enhancing its inhibitory effects. This localization is essential for the compound’s function, as it allows for direct interaction with the enzyme and efficient disruption of mitochondrial respiration .

Properties

IUPAC Name

1-(difluoromethyl)-5-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2/c1-4-2-3-5(6(11)12)10(4)7(8)9/h2-3,7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXIKIOBIKQPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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